1-(3-Methylphenyl)-2-thiourea
Overview
Description
1-(3-Methylphenyl)-2-thiourea (MPTU) is an organosulfur compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments to study the biochemical and physiological effects of a variety of substances. MPTU is a low molecular weight compound with a molecular formula of C7H10N2S and a molecular weight of 154.23 g/mol. It is a white crystalline solid with a melting point of 117-119°C and a boiling point of 226-228°C.
Scientific Research Applications
Urease Inhibitors
Thiourea derivatives, including (3-Methylphenyl)thiourea, have been studied for their potential as potent urease inhibitors . Urease is an enzyme responsible for various health issues in humans, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and more . The thiourea skeleton plays a vital role in pharmaceutical chemistry, particularly in the development of novel urease inhibitors .
Biological Applications
Thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The structure and activity of these derivatives have been the focus of research in the field of organic synthesis .
Ionophores for Ion Selective Electrodes
(3-Methylphenyl)thiourea derivatives have been studied for their conformational and structural properties, which are responsible for their behavior as ionophores for ion selective electrodes . These electrodes are used in various fields, including environmental monitoring, clinical analysis, and industrial process control .
Chemosensors for Anion Recognition
Thiourea derivatives can act as chemosensors for selective and sensitive naked-eye recognition of anions . This application is particularly useful in environmental monitoring and clinical diagnostics .
Organic Synthesis
Thiourea and its derivatives, including (3-Methylphenyl)thiourea, are used as intermediates in organic synthesis reactions . Their versatility makes them incredibly useful in the synthesis of various organic compounds .
Commercial Products
Thiourea is used in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles . The properties of thiourea derivatives, including (3-Methylphenyl)thiourea, contribute to their effectiveness in these applications .
Mechanism of Action
Target of Action
The primary target of (3-Methylphenyl)thiourea is the urease enzyme . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
(3-Methylphenyl)thiourea interacts with the urease enzyme, inhibiting its activity. The compound has been found to be a potent anti-urease inhibitor, with inhibitory activity IC 50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .
Biochemical Pathways
The inhibition of the urease enzyme by (3-Methylphenyl)thiourea affects the urea cycle, a series of biochemical reactions in which nitrogen is converted into urea in cells. The inhibition of urease can lead to a decrease in the production of ammonia and carbonate, which are byproducts of the urea cycle .
Result of Action
The inhibition of the urease enzyme by (3-Methylphenyl)thiourea can lead to a decrease in the production of ammonia and carbonate, potentially alleviating symptoms associated with excess ammonia and carbonate in the body .
properties
IUPAC Name |
(3-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPVHLKQIOIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211150 | |
Record name | Thiourea, (3-methylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)thiourea | |
CAS RN |
621-40-9 | |
Record name | (3-Methylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 2-thio-1-m-tolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, (3-methylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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